REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:8][C:7]2[CH:9]=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:11]=[CH:12][C:6]=2[C:5](=[O:17])[CH:4](C(OC)=O)[CH2:3]1.O>CN1C(=O)CCC1>[F:16][C:13]([F:14])([F:15])[C:10]1[CH:11]=[CH:12][C:6]2[C:5](=[O:17])[CH2:4][CH2:3][C:2](=[O:1])[NH:8][C:7]=2[CH:9]=1
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Name
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methyl 2,5-dioxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
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Quantity
|
670 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(C(C2=C(N1)C=C(C=C2)C(F)(F)F)=O)C(=O)OC
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Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.7 L
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
135 °C
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Type
|
CUSTOM
|
Details
|
with vigorous stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
resulting in a suspension
|
Type
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STIRRING
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Details
|
The suspension was stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
the filter cake was washed with water (1.5 L)
|
Type
|
CUSTOM
|
Details
|
The solid was dried to a constant weight in a vacuum oven at 45° C.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC2=C(C(CCC(N2)=O)=O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 522 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |